Bouvardin

Catalog No.
S586483
CAS No.
64755-14-2
M.F
C40H48N6O10
M. Wt
772.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bouvardin

CAS Number

64755-14-2

Product Name

Bouvardin

IUPAC Name

(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

Molecular Formula

C40H48N6O10

Molecular Weight

772.8 g/mol

InChI

InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1

InChI Key

TWOWSRSKGJSZHZ-YXJYTWHVSA-N

SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C

Synonyms

bouvardin, NSC 259,968, NSC-259968

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C

The exact mass of the compound Bouvardin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 259968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bouvardin (CAS 64755-14-2) is a bicyclic hexapeptide containing a 14-membered cycloisodityrosine ring, originally isolated from Bouvardia ternifolia. In commercial and laboratory procurement, it is utilized as a selective inhibitor of eukaryotic protein synthesis. Unlike broad-spectrum toxins, Bouvardin specifically arrests translation elongation by targeting the 80S ribosome. Its distinct physicochemical profile, characterized by a beta-hydroxylated tyrosine residue, and its ~4 nM translation inhibition potency make it a critical precursor and reference standard for structure-activity relationship (SAR) studies, ribosome profiling, and the development of radiation modulators in oncology research [1].

Procuring generic translation inhibitors like cycloheximide as substitutes for Bouvardin compromises assays requiring specific ribosomal conformational states. While cycloheximide effectively halts elongation, it fails to stabilize eukaryotic elongation factor 2 (eEF2) on the 80S ribosome. Bouvardin locks human eEF2 onto the ribosome, a structural stabilization that generic alternatives like cycloheximide cannot replicate [1]. Furthermore, substituting with its closest unhydroxylated analog, deoxybouvardin, alters the hydrogen-bonding capacity, shifts the melting point by up to 6 °C, and changes the physical crystalline form, which can skew comparative baseline data in precise structural biology or synthetic workflows [2].

eEF2-80S Ribosome Complex Stabilization for Structural Workflows

In comparative ribosomal fractionation workflows, Bouvardin demonstrates the specific capacity to trap eukaryotic elongation factor 2 (eEF2) on the 80S ribosome. Western blot analysis of 80S fractions shows that Bouvardin treatment dramatically increases eEF2 co-fractionation, whereas the mainstream inhibitor cycloheximide shows zero accumulation of eEF2 under identical assay conditions [1].

Evidence DimensioneEF2 accumulation in 80S ribosomal fractions
Target Compound DataBouvardin: Dramatic increase in eEF2 co-fractionation
Comparator Or BaselineCycloheximide: No eEF2 accumulation
Quantified DifferenceQualitative absolute difference in mechanism of elongation arrest
ConditionsHeLa cell extracts treated for 30 min with 10 µM Bouvardin vs. 100 µg/ml cycloheximide

Crucial for structural biologists and biochemists who must procure a reagent that specifically stabilizes the transient eEF2-80S complex for Cryo-EM or footprinting assays.

Nanomolar Potency in Multiplexed Translation Assays

Bouvardin exhibits higher quantitative potency in inhibiting eukaryotic translation compared to other standard translation inhibitors, minimizing the need for high-concentration dosing. In a high-throughput bicistronic mRNA translation assay using Krebs extracts, Bouvardin achieved an IC50 of approximately 4 nM, outperforming verrucarin A, which required an IC50 of ~300 nM to achieve similar inhibition [1].

Evidence DimensionIC50 for in vitro translation inhibition
Target Compound DataBouvardin: ~4 nM
Comparator Or BaselineVerrucarin A: ~300 nM
Quantified Difference75-fold higher potency for Bouvardin
ConditionsIn vitro translation reaction using Krebs extracts and bicistronic mRNA reporter

Allows researchers to use significantly lower compound concentrations, reducing solvent (DMSO) artifacts and off-target toxicity in sensitive high-throughput screens.

Thermal Behavior and Physical Form Differentiation from Deoxybouvardin

For material selection in synthetic chemistry and structural studies, Bouvardin provides a distinct physical profile compared to its unhydroxylated analog, deoxybouvardin. The presence of a beta-hydroxyl group on one of the tyrosine residues in Bouvardin shifts its melting point to 254-255 °C (crystallizing as colorless needles from methanol-dichloromethane), whereas deoxybouvardin presents as a colorless powder with a higher melting point of 257-260 °C [1].

Evidence DimensionMelting Point and Crystalline Habit
Target Compound DataBouvardin: 254-255 °C, forms colorless needles
Comparator Or BaselineDeoxybouvardin: 257-260 °C, forms colorless powder
Quantified Difference2-6 °C lower melting point and distinct needle-like crystalline form
ConditionsPurified isolates crystallized from methanol-dichloromethane mixtures

Ensures accurate material verification, handling, and formulation compatibility for chemists utilizing the compound as a structural scaffold for synthesizing cyclic hexapeptide analogs.

Cryo-EM and Ribosomal Structural Biology

Because Bouvardin locks eEF2 onto the human 80S ribosome—a feature absent in generic alternatives like cycloheximide—it is the required choice for structural biologists aiming to capture and resolve transient eukaryotic elongation intermediate states[1].

High-Throughput Translation Inhibitor Screening

With its reproducible ~4 nM IC50, Bouvardin serves as a quantitative positive control in multiplexed in vitro translation assays, providing a reliable, low-concentration baseline for evaluating novel antineoplastic compounds without introducing high-dose solvent artifacts [2].

Scaffold for Antineoplastic Drug Design

The specific beta-hydroxylated cycloisodityrosine structure and distinct needle-like crystalline properties of Bouvardin make it a verifiable starting material and reference standard for synthetic chemists developing next-generation cyclic hexapeptides aimed at overcoming chemoresistance [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

772.34319175 g/mol

Monoisotopic Mass

772.34319175 g/mol

Heavy Atom Count

56

UNII

22AY1D3UAX

Wikipedia

Bouvardin

Dates

Last modified: 07-20-2023

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